molecular formula C16H16O3 B1331336 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone CAS No. 73640-74-1

4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone

Cat. No. B1331336
CAS RN: 73640-74-1
M. Wt: 256.3 g/mol
InChI Key: PWGVUHPMXRYALX-UHFFFAOYSA-N
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Description

The compound of interest, 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone, is a derivative of acetophenone with specific substituents that influence its chemical behavior. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar molecules, which can be used to infer properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that introduce various functional groups to the acetophenone core. For instance, the synthesis of 2-alkoxy-3,4,6-trihydroxyacetophenones involves hydrolysis, alkylation, and hydrogenolysis steps . Similarly, the synthesis of benzoxazoles from 2-hydroxy-acetophenones includes amidation and dehydrocyclization under acid catalysis . These methods suggest that the synthesis of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone could potentially be achieved through a sequence of carefully chosen reactions that introduce the benzyloxy, hydroxy, and methyl groups at the appropriate positions on the acetophenone ring.

Molecular Structure Analysis

The molecular structure of acetophenone derivatives is characterized by the presence of an aromatic ring with various substituents that can affect the molecule's electronic distribution and steric hindrance. For example, the presence of an alkoxy group can influence the electron density of the aromatic system . The specific arrangement of substituents in 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone would likely result in a unique electronic configuration that could be analyzed through spectroscopic methods such as NMR, as demonstrated in the characterization of various heterocyclic systems .

Chemical Reactions Analysis

Acetophenone derivatives can undergo a variety of chemical reactions. The presence of a hydroxy group can lead to the formation of off-odorants under acidic conditions, as seen in the formation of p-methylacetophenone from citral . Photochemical reactions involving acetophenone derivatives can yield cycloaddition products or result in the formation of new carbon-nitrogen bonds . These insights suggest that 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone could participate in similar reactions, depending on the reaction conditions and the presence of other reactive species.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are influenced by their functional groups. For example, the introduction of an alkoxy group can affect the compound's solubility and boiling point . The presence of a benzyloxy group in 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone would likely contribute to its overall hydrophobic character, while the hydroxy group could introduce hydrogen bonding capabilities, affecting its solubility in various solvents. The compound's reactivity in chemical reactions, such as cyclization to form benzoxazoles, can be influenced by the presence of electron-donating or withdrawing groups .

Scientific Research Applications

Formation Mechanism in Off-odorant Synthesis

The study by Ueno, Masuda, and Ho (2004) explores the formation mechanism of p-methylacetophenone, a potent off-odorant, from citral under acidic conditions. This includes the identification of 4-(2-hydroxy-2-propyl)benzaldehyde as a new degradation product. The formation process involves a radical intermediate, relevant to the understanding of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone's role in off-odorant synthesis (Ueno, Masuda, & Ho, 2004).

Synthesis of Benzoxazinones

Alkhathlan (2003) discusses the synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones, highlighting the conversion of 2-hydroxyacetophenone hydrazones. This synthesis process is significant for understanding the chemical transformations and applications of related compounds like 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone (Alkhathlan, 2003).

Key Intermediate in Medicinal Chemistry

Ji Ya-fei (2010) synthesized (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol, a key intermediate for (R,R)-formoterol, from 4-hydroxy-3-nitroacetophenone. This research demonstrates the relevance of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone derivatives in medicinal chemistry and drug development (Ji Ya-fei, 2010).

Structural Studies and Weak Intermolecular Interactions

Chattopadhyay et al. (2012) conducted a structural study on o-hydroxyacetophenone derivatives, including 2-hydroxy-5-methoxy-4-methylacetophenone. The study provides insights into the intermolecular interactions and crystal structures, which are essential for understanding the properties and applications of 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone (Chattopadhyay et al., 2012).

Safety And Hazards

This compound is classified as an irritant, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1-(2-hydroxy-3-methyl-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-15(9-8-14(12(2)17)16(11)18)19-10-13-6-4-3-5-7-13/h3-9,18H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGVUHPMXRYALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352950
Record name 1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone

CAS RN

73640-74-1
Record name 1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SA Wilson - 2004 - open.uct.ac.za
… publication, 4-benzyloxy-2-hydroxy-3-methylacetophenone was converted to the corresponding coumarin 59 in 72% yield using sodium metal and diethyl carbonate as described by …
Number of citations: 2 open.uct.ac.za
RA Raphael, P Ravenscroft - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
Oxindoles (Indolin-2-ones) containing the functionality of the first two rings of the mitomycin A structure have been synthesized. Attempts to employ the oxindole grouping to construct the …
Number of citations: 21 pubs.rsc.org

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